molecular formula C7H11ClN2 B1510269 (6-Methylpyridin-2-Yl)Methanamine Hydrochloride CAS No. 1365836-53-8

(6-Methylpyridin-2-Yl)Methanamine Hydrochloride

Cat. No. B1510269
M. Wt: 158.63 g/mol
InChI Key: AKRHDUMLUMKGNA-UHFFFAOYSA-N
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Description

“(6-Methylpyridin-2-Yl)Methanamine Hydrochloride” is a chemical compound with the CAS Number 1365836-53-8 . It has a molecular weight of 158.63 . The IUPAC name for this compound is (6-methyl-2-pyridinyl)methanamine hydrochloride .


Molecular Structure Analysis

The InChI code for “(6-Methylpyridin-2-Yl)Methanamine Hydrochloride” is 1S/C7H10N2.ClH/c1-6-3-2-4-7(5-8)9-6;/h2-4H,5,8H2,1H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(6-Methylpyridin-2-Yl)Methanamine Hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C . .

Scientific Research Applications

  • Catalysis and Polymerization : Kwon et al. (2015) discuss the synthesis and characterization of zinc(II) complexes with (6-Methylpyridin-2-yl)methanamine derivatives. These complexes are pre-catalysts for the production of polylactide, a biodegradable polymer, indicating their potential use in sustainable materials science (Kwon, Nayab, & Jeong, 2015).

  • Complex Chemistry and Biological Sensing : Halcrow (2005) reviews the synthesis and complex chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands, which includes derivatives of (6-Methylpyridin-2-yl)methanamine. These compounds have applications in luminescent lanthanide compounds for biological sensing (Halcrow, 2005).

  • Water Oxidation Activity : Radaram et al. (2011) describe the synthesis and water oxidation activity of mononuclear ruthenium complexes with ligands including tris(6-methyl-2-pyridylmethyl)amine. This demonstrates the potential of (6-Methylpyridin-2-yl)methanamine derivatives in catalyzing water oxidation, a reaction important in energy conversion processes (Radaram, Ivie, Singh, Grudzien, Reibenspies, Webster, & Zhao, 2011).

  • Synthesis of Novel Compounds with Antimicrobial Activity : Rao et al. (2013) detail the synthesis of a novel azetidine derivative of (6-Methylpyridin-2-yl)methanamine and its evaluation for antibacterial and antifungal activity. This highlights its potential in developing new antimicrobial agents (Rao, Prasad, & Rao, 2013).

  • Photocytotoxicity in Cancer Treatment : Basu et al. (2015) report on iron(III) complexes of pyridoxal Schiff bases and modified dipicolylamines, including derivatives of (6-Methylpyridin-2-yl)methanamine, for their uptake in cancer cells and remarkable photocytotoxicity. This suggests potential applications in targeted cancer therapies (Basu, Pant, Hussain, Kondaiah, & Chakravarty, 2015).

  • Synthesis and Biological Evaluation of Quinoline Derivatives : Thomas, Adhikari, and Shetty (2010) synthesized a series of (6-Methylpyridin-2-yl)methanamine derivatives with notable antibacterial and antifungal activities. These compounds have potential applications in developing new antimicrobial drugs (Thomas, Adhikari, & Shetty, 2010).

Safety And Hazards

The compound has been assigned the hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements P261, P305, P338, P351 advise avoiding breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

(6-methylpyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c1-6-3-2-4-7(5-8)9-6;/h2-4H,5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRHDUMLUMKGNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743730
Record name 1-(6-Methylpyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methylpyridin-2-Yl)Methanamine Hydrochloride

CAS RN

1365836-53-8
Record name 1-(6-Methylpyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Methylpyridin-2-Yl)Methanamine Hydrochloride
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(6-Methylpyridin-2-Yl)Methanamine Hydrochloride
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(6-Methylpyridin-2-Yl)Methanamine Hydrochloride
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(6-Methylpyridin-2-Yl)Methanamine Hydrochloride
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(6-Methylpyridin-2-Yl)Methanamine Hydrochloride
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(6-Methylpyridin-2-Yl)Methanamine Hydrochloride

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